molecular formula C22H22ClNO4 B11386647 6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11386647
M. Wt: 399.9 g/mol
InChI Key: WUCVSFOCYWBTNA-UHFFFAOYSA-N
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Description

6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, including Friedel-Crafts acylation and subsequent cyclization reactions. The process begins with the acylation of a suitable aromatic precursor, followed by cyclization to form the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its versatility and potential in various scientific and industrial applications.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

6-chloro-9-[(3-methoxyphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22ClNO4/c1-3-5-15-9-20(25)28-21-17(15)10-19(23)22-18(21)12-24(13-27-22)11-14-6-4-7-16(8-14)26-2/h4,6-10H,3,5,11-13H2,1-2H3

InChI Key

WUCVSFOCYWBTNA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC(=CC=C4)OC

Origin of Product

United States

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